Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Overview
Description
The compound “Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate” is a sodium salt of a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The 2-chlorophenyl group suggests the presence of a phenyl ring with a chlorine atom attached.
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, has been analyzed . It was found to crystallize in the monoclinic crystal class in the space group P21/c.Scientific Research Applications
Synthesis and Characterization
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound that has been extensively studied for its synthesis and characterization. Various instrumental techniques, including infrared, 1H, 13C, and 119Sn NMR, mass spectrometry, and thermal analysis, have been employed to characterize its derivatives. These studies have been crucial in understanding the chemical properties and structural composition of the compound (Ali et al., 2002).
Biological Significance
The biological significance of derivatives of this compound has been a subject of research. Studies have demonstrated that these compounds exhibit antibacterial and antifungal activities, indicating their potential in medical and pharmacological applications (Ali et al., 2002).
Antiviral Potency
Research has also been conducted on the antiviral potency of thiazole derivatives. For example, derivatives of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have shown significant antiviral activity against the yellow fever virus. These compounds were synthesized with the objective of improving metabolic stability, therapeutic index, and antiviral potency (Mayhoub et al., 2011).
Catalytic Applications
Some studies have explored the use of sodium derivatives as catalysts. Sodium fluoride, for example, has been found effective for the synthesis of 2,4-disubstituted 1,3-thiazoles, highlighting the catalytic potential of sodium-based compounds in chemical syntheses (Banothu et al., 2014).
Antioxidant Activity
Thiazole analogues containing sodium have been synthesized and evaluated for their antioxidant activity. Such studies provide insights into the potential use of these compounds in developing new antioxidant agents (Reddy et al., 2015).
Metal Complexing Ability
The metal complexing properties of sodium-based thiazole derivatives have been investigated, especially in relation to their anticancer capabilities. These studies offer valuable information on how such compounds interact with metal ions, which is crucial in understanding their biological functions (Huang et al., 1981).
Corrosion Inhibition
Research on this compound derivatives has also included their role in corrosion inhibition. These compounds have been evaluated for their effectiveness in inhibiting corrosion in metals, indicating their potential application in material science and engineering (El aoufir et al., 2020).
Properties
IUPAC Name |
sodium;4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S.Na/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRIHTVWZIILT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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